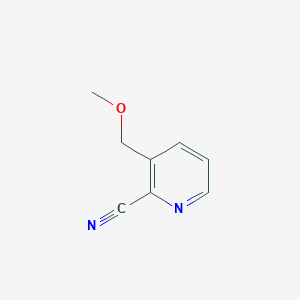

3-(Methoxymethyl)picolinonitrile

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Trisubstituted Pyridines

3-(Methoxymethyl)picolinonitrile: serves as a valuable synthetic intermediate for the construction of 2,3,4-trisubstituted pyridines . These pyridines are commonly found in biologically active molecules, which include various pharmaceutical agents such as nerve-agent antidotes, anti-inflammatory drugs, antifungal compounds, and anti-influenza medications .

Formation of Diverse Functional Groups

The cyano group in 3-(Methoxymethyl)picolinonitrile offers opportunities to construct a variety of functional groups in a single step. This includes the formation of amino, methyl, amido, imidate, amidoxime, keto, carboxyl, and ester groups, which are pivotal in the development of complex organic molecules .

The presence of the 3-hydroxy group in the molecule allows for the introduction of various acyl and alkyl groups in a single step. This feature is particularly useful for modifying the molecule to enhance its reactivity or to tailor it for specific applications .

Gold(I)-Catalyzed Cyclization

A unique synthetic approach involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage. This method provides a mild and efficient route to synthesize 3-hydroxy-4-substituted picolinonitriles , demonstrating the versatility of 3-(Methoxymethyl)picolinonitrile in complex chemical transformations .

NMR Spectroscopy Analysis

3-(Methoxymethyl)picolinonitrile: and its derivatives can be analyzed using NMR spectroscopy to determine their structure and purity. This is crucial in confirming the success of synthetic reactions and ensuring the quality of the synthesized compounds .

Building Blocks for Screening Compounds

This compound is also used as a building block for the identification and procurement of screening compounds in scientific research. It is part of a comprehensive solution offered by chemical suppliers for researchers to find readily available compounds for their experimental needs .

Eigenschaften

IUPAC Name |

3-(methoxymethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-6-7-3-2-4-10-8(7)5-9/h2-4H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXFMSSGTSVBSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methoxymethyl)picolinonitrile | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2866960.png)

![1,3,7-trimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866961.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2866963.png)

![N-(2-ethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2866969.png)

![N-[6-(diethylamino)pyridin-3-yl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2866973.png)